3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOIXBLPQERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 3,4 Dihydro 2h Spiro Naphthalene 1,3 Pyrrolidine and Its Analogues
Foundational Approaches to Spiroannulation at the Naphthalene-Pyrrolidine Junction
The initial strategies for creating the spiro[naphthalene-pyrrolidine] system relied on fundamental organic reactions, focusing on the formation of the key carbon-carbon and carbon-nitrogen bonds that define the pyrrolidine (B122466) ring at the C1 position of the dihydronaphthalene unit.
Intramolecular cyclization represents a powerful strategy for forming the spirocyclic core, wherein a pre-functionalized naphthalene (B1677914) derivative undergoes a ring-closing reaction to generate the pyrrolidine ring. This approach benefits from favorable entropic factors. A notable example is the intramolecular cycloaddition of azomethine ylides. In this method, a precursor containing both the azomethine ylide source and a tethered dipolarophile is designed. Upon generation, the ylide reacts with the internal alkene or alkyne to form the spiro-pyrrolidine ring system. This strategy has been effectively employed for the targeted synthesis of complex spiro[indole-3,2'-pyrrolidine] derivatives, which are structural analogues, demonstrating the power of this approach in creating intricate spiro-fused systems. researchgate.net
Another versatile intramolecular approach involves a reductive cleavage/Horner–Wadsworth–Emmons (HWE) cascade. This sequence can be used to create spirocyclic pyrrolidines from isoxazolines that bear a distal β-ketophosphonate. nih.gov The process begins with the reductive cleavage of the isoxazoline (B3343090) N-O bond, which unmasks a ketone and an amine. The subsequent intramolecular HWE reaction between the newly revealed ketone and the tethered phosphonate (B1237965) group forges the pyrrolidine ring, establishing the spirocenter. nih.gov
Intermolecular reactions, particularly cycloadditions, are a cornerstone for the synthesis of the spiro[naphthalene-pyrrolidine] core. The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is one of the most efficient methods for constructing five-membered heterocycles like pyrrolidine. nih.gov In this context, an azomethine ylide (the 1,3-dipole) reacts with a suitable dipolarophile, such as an alkene integrated into a naphthalene precursor, to form the desired spiro-pyrrolidine ring. nih.govrsc.org
A relevant example is the 1,3-dipolar cycloaddition of nitrilimines to 2-arylmethylidene-3,4-dihydro-1-naphthalenones. This reaction proceeds with high regioselectivity to afford spiro[naphthalene-2(1H),3'-[3H]pyrazol]-1-ones, demonstrating how exocyclic double bonds on dihydronaphthalene precursors serve as effective dipolarophiles for constructing spiro-heterocyclic systems. researchgate.net While this example forms a pyrazole (B372694) ring, the principle directly applies to the use of azomethine ylides for pyrrolidine synthesis. The versatility of this intermolecular approach allows for significant variation in the substituents on both the naphthalene and the incoming pyrrolidine ring, making it a powerful tool for generating diverse chemical libraries.
Advanced Catalytic Syntheses of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Modern synthetic efforts have shifted towards catalytic methods that provide high efficiency and stereocontrol, which is crucial for the development of potential pharmaceutical agents. These advanced strategies include transition metal catalysis, organocatalysis, and multi-component reactions.
Transition metal catalysis, particularly with copper(I) complexes, has emerged as a highly effective method for controlling the stereoselectivity of 1,3-dipolar cycloadditions. nih.gov Copper(I) catalysts, in conjunction with chiral ligands, can orchestrate the reaction between azomethine ylides and dipolarophiles to produce enantioenriched spiro-pyrrolidines. thieme-connect.comresearchgate.net
A highly efficient copper/GanPhos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides has been reported for the synthesis of optically active spiro[dihydronaphthalene-2,3′-pyrrolidine]s. This protocol yields products with one spiro quaternary and three tertiary stereogenic centers in good yields and with high enantiomeric excess (ee). The reaction demonstrates broad substrate scope and proceeds under mild conditions with high diastereo- and enantioselectivity. thieme-connect.com Similarly, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been used to synthesize novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives, achieving high yields (up to 96%), excellent diastereoselectivity (>20:1 dr), and high enantioselectivity (up to 97% ee). nih.gov
| Catalyst System | Reactants | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Copper/GanPhos | Azomethine Ylides + Alkenes | Spiro[dihydronaphthalene-2,3′-pyrrolidine]s | Good | High ee | thieme-connect.com |
| Cu(I)/Chiral Ligand | Azomethine Ylides + Fluorostyrenes | Chiral 3,3-difluoropyrrolidines | Up to 96% | >20:1 dr, up to 97% ee | nih.gov |
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spiro-pyrrolidines. Chiral small molecules, such as those derived from amino acids or cinchona alkaloids, can effectively catalyze reactions with high stereocontrol. Bifunctional catalysts, like squaramides, are particularly adept at this, as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. bit.edu.cnrsc.org
Squaramide-catalyzed cascade aza-Michael/Michael addition reactions have been developed to generate various spiro-pyrrolidine derivatives. For instance, the reaction of tosylaminomethyl enones or enoates with unsaturated pyrazolones, catalyzed by a chiral tertiary amine squaramide, produces spiro-pyrrolidine-pyrazolones in up to 98% yield with excellent diastereoselectivities (up to >20:1 dr) and high enantioselectivities (up to 98% ee). bit.edu.cnresearchgate.net This strategy provides a straightforward route to highly functionalized chiral pyrrolidines from simple starting materials under mild conditions. rsc.org The design of novel spiro-pyrrolidine-based organocatalysts themselves has also been explored, demonstrating their effectiveness in asymmetric Michael additions for constructing all-carbon quaternary centers. nih.govrsc.org
| Catalyst | Reaction Type | Substrates | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Chiral Tertiary Amine Squaramide | Cascade aza-Michael/Michael | Tosylaminomethyl enones + Unsaturated pyrazolones | Spiro-pyrrolidine-pyrazolones | Up to 98% | >20:1 dr, up to 98% ee | bit.edu.cnresearchgate.net |
| Bifunctional Squaramide | Cascade aza-Michael/Michael | Nitroalkenes + Tosylaminomethyl enones | Chiral trisubstituted pyrrolidines | Up to 99% | Up to 91:9 dr, >99% ee | rsc.org |
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity. ua.es The 1,3-dipolar cycloaddition is frequently integrated into MCR cascades for the synthesis of spiro-pyrrolidines.
A common MCR strategy involves the in situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a [3+2] cycloaddition with a dipolarophile. This one-pot, three-component reaction has been widely used to synthesize a variety of spiro-pyrrolidine derivatives fused to other heterocyclic systems like oxindoles and thiazolidines. rsc.orgnih.gov For example, the reaction of isatin (B1672199) (an aldehyde precursor), a secondary amino acid (like sarcosine (B1681465) or proline), and a dipolarophile (such as an arylidene thiazolidinedione) can produce complex spiro-pyrrolothiazolidine structures with a high degree of stereoselectivity. rsc.org This approach allows for the straightforward construction of diverse and complex spiro[naphthalene-pyrrolidine] analogues by varying the three components. nih.gov
Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
The creation of single-enantiomer spiro[naphthalene-pyrrolidine] compounds is crucial for their application as pharmaceutical agents. Two primary strategies have been employed to achieve this: the use of chiral auxiliaries and the development of asymmetric catalytic systems.
The use of chiral auxiliaries is a classical and robust strategy for inducing stereoselectivity in organic synthesis. nih.govresearchgate.net In this approach, an optically pure chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved and can ideally be recovered for reuse.
While specific examples detailing the synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] using this method are not extensively documented in recent literature, the principles are well-established for the synthesis of substituted pyrrolidines. whiterose.ac.uknih.gov For instance, chiral auxiliaries like Evans' oxazolidinones or those derived from camphor (B46023) or amino acids are commonly acylated and then subjected to reactions such as alkylations, aldol (B89426) additions, or cycloadditions. researchgate.netresearchgate.net
Asymmetric catalysis represents a more modern and efficient alternative to chiral auxiliaries, requiring only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral spiropyrrolidines.
Organocatalysis, in particular, has seen extensive development. Chiral phosphoric acids, cinchona alkaloids, and proline-derivatives have emerged as powerful catalysts for enantioselective transformations. nih.govrice.edumdpi.com For example, the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters can be catalyzed by a chiral phosphoric acid to provide spiro[pyrrolidin-3,3′-oxindole] derivatives with excellent yields and stereoselectivities (up to 98% ee). rice.edu Similarly, cinchona alkaloid-derived squaramide catalysts have been used in cascade reactions to construct complex spirooxindoles with high enantiopurity. nih.gov These catalysts typically operate by activating one of the reactants through hydrogen bonding, creating a chiral environment that dictates the facial selectivity of the reaction.
A "clip-cycle" strategy using a chiral phosphoric acid catalyst has been developed for the asymmetric intramolecular aza-Michael cyclization to form substituted pyrrolidines and spiropyrrolidines with high enantiomeric excesses. whiterose.ac.uk This highlights the versatility of organocatalysts in controlling stereochemistry.
The following table summarizes representative results from organocatalytic approaches to chiral spiropyrrolidine systems, demonstrating the high levels of stereocontrol achievable.
| Catalyst Type | Reaction Type | Substrates | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Methyleneindolinones, Aldehydes, Amino esters | High | up to 98% ee | rice.edu |
| Quinidine-derived Squaramide | Cascade Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, Phthalhydrazide | 73-90% | up to >99% ee | nih.gov |
| Cinchona Alkaloid | Domino Michael/Hemiacetalization | Cyclic β-oxo aldehydes, α-keto esters | Good | up to 97% ee | nih.gov |
| Spiro-pyrrolidine (SPD) Organocatalyst | aza-Michael/Michael/aldol cascade | Enals, Amino-dienes | Good | High enantioselectivity | nih.gov |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of the Spiro[naphthalene-1,3'-pyrrolidine] System
The most prevalent method for constructing the spiropyrrolidine core is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.govmdpi.comiaea.org The success of this strategy hinges on its typically high degree of selectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of multicomponent reactions to form these spiro systems, the azomethine ylide, generated in situ from an amino acid and a carbonyl compound (e.g., a tetralone derivative), must react selectively with the intended dipolarophile (an activated alkene) rather than undergoing self-condensation or other side reactions. nih.govresearchgate.net The reaction conditions are often optimized to favor the desired cycloaddition pathway.
Regioselectivity dictates which of the possible constitutional isomers is formed. In the [3+2] cycloaddition between an azomethine ylide and an unsymmetrical alkene, two regioisomers can potentially be formed. nih.govresearchgate.net The outcome is governed by frontier molecular orbital (FMO) theory, where the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkene. nih.gov This interaction leads to a preferential orientation of the dipole and dipolarophile in the transition state, resulting in the formation of a single regioisomer in many cases. researchgate.netnih.gov For example, the reaction of nitrilimines with 2-arylmethylidene-3,4-dihydro-1-naphthalenones afforded spiro[naphthalene-pyrazol]-1-ones with high regioselectivity. researchgate.net The structure and regiochemistry of the products are unambiguously confirmed using spectroscopic techniques like HMBC, HSQC, and COSY NMR. nih.govrsc.org
Stereoselectivity concerns the formation of a specific stereoisomer. These cycloaddition reactions can be highly diastereoselective, often yielding a single diastereomer out of several possibilities. nih.govnih.gov The endo-approach of the reactants is frequently favored, leading to a specific relative configuration of the newly formed stereocenters. The stereochemical outcome can be influenced by the solvent, temperature, and the specific structures of the reactants. nih.govua.es For instance, lowering the reaction temperature in the synthesis of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} system increased the diastereomeric ratio from 2:1 to >95:5. ua.es
The table below illustrates how the choice of reactants in 1,3-dipolar cycloadditions leads to highly selective outcomes.
| Dipole Source | Dipolarophile | Selectivity Outcome | Reference |
|---|---|---|---|
| Isatin + Sarcosine | trans-1,2-dibenzoylethylene | High regioselectivity and stereoselectivity | iaea.org |
| Acenaphthenequinone + Thiaproline | (E)-3-phenylacryloyl-2H-pyran-2-ones | Complete regioselectivity | nih.gov |
| Isatin + L-proline | Maleimides | Excellent diastereoselectivities (>99:1 dr) | mdpi.com |
| Ninhydrin + o-phenylenediamine (B120857) + Sarcosine | (E)-3-arylidene-1-methylpyrrolidine-2,5-dione | Highly regioselective, only one regioisomer formed | nih.gov |
Green Chemistry Considerations in Synthetic Route Development
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of spiro[naphthalene-pyrrolidine] and its analogues has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netrsc.org
A key green strategy is the use of one-pot, multicomponent reactions (MCRs) . iaea.orgnih.gov These reactions, where three or more reactants are combined in a single vessel to form the final product, are highly atom-economical and efficient. They reduce the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. The 1,3-dipolar cycloaddition is often performed as a three-component reaction, exemplifying this approach. nih.govrsc.org
The choice of solvent is another critical factor. Many syntheses have been adapted to use greener solvents like water or ethanol, replacing hazardous chlorinated solvents or hydrocarbons. frontiersin.orgmdpi.com Lipase-catalyzed one-pot tandem reactions for synthesizing spirooxindoles have been successfully performed in aqueous media. mdpi.com In some cases, catalyst-free reactions in an ethanol-water mixture have been developed, further enhancing the environmental profile.
The development of heterogeneous and reusable catalysts is another cornerstone of green synthesis. For instance, L-proline functionalized manganese ferrite (B1171679) magnetic nanorods have been used as a highly efficient and reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org The magnetic nature of the catalyst allows for its easy recovery and reuse without a significant loss of activity, preventing metal contamination of the final product and reducing waste. rsc.org
More recently, mechanochemistry , or solvent-free synthesis, has been explored. mdpi.com Reactions are carried out by milling or grinding the solid reactants, sometimes with a minimal amount of a liquid-assisted grinding agent. This technique dramatically reduces solvent waste and can lead to shorter reaction times and different selectivity compared to solution-phase reactions. The synthesis of spiro[indole–pyrrolidine] derivatives has been successfully achieved under mechanochemical conditions, highlighting the potential of this solvent-free approach. mdpi.com
Advanced Spectroscopic and Structural Analysis of 3,4 Dihydro 2h Spiro Naphthalene 1,3 Pyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like spiro[naphthalene-pyrrolidine] derivatives. While a complete dataset for the unsubstituted title compound is not publicly available, analysis of related structures provides a clear framework for its characterization.
The key structural feature of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is the spirocyclic carbon atom—the sole connection between the naphthalene (B1677914) and pyrrolidine (B122466) rings. The relative orientation of the atoms around this center is crucial and can be determined using various NMR techniques.
Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount for establishing the stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For instance, in related spiro-pyrrolidine systems, the observation of a NOE signal between a proton on the pyrrolidine ring and a proton on the dihydronaphthalene ring can confirm their cis or trans relationship, thereby defining the configuration at the spirocenter. ua.es
In a hypothetical analysis of the title compound, irradiation of the axial protons at C2 of the dihydronaphthalene moiety would be expected to show a NOE with specific protons on the pyrrolidine ring, confirming their spatial proximity and thus the compound's three-dimensional arrangement. The chemical shifts and coupling constants of the diastereotopic protons adjacent to the spirocenter also provide significant structural information. ua.es
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] This table is predictive and based on data from analogous compounds.
The dihydronaphthalene ring of the molecule is not planar and exists in a dynamic equilibrium between different conformations, typically a half-chair or an envelope form. rsc.org Variable-temperature (VT) NMR studies can be employed to investigate this conformational flexibility. By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale. This may result in the broadening and eventual sharpening of signals into distinct sets for each conformer, allowing for the determination of the energy barrier of the conformational change and the relative populations of the conformers.
X-ray Crystallography for Absolute Structure and Packing Analysis
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.
While the crystal structure for the parent compound is not available, data from closely related spiro-naphthalene derivatives, such as 5'-aryl-2,3-dichloro-3'-phenyl-2,3-dihydro-3'H,4H-spiro[naphthalene-1,2'- ua.esrsc.orgguidechem.comoxadiazol]-4-one, provide valuable insights into the expected geometry. beilstein-archives.org The spiro-carbon atom maintains a tetrahedral geometry, with bond angles close to the ideal 109.5°. The fusion of the two rings introduces some strain, which can be observed in the slight deviation of these angles. The dihydronaphthalene ring typically adopts a distorted half-chair conformation, which is quantifiable through its dihedral angles.
Table 2: Representative Crystallographic Data from a Spiro-Naphthalene Analogue Data extracted from a related spiro-naphthalene-oxadiazole structure. beilstein-archives.org
Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Characterization
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] (C₁₃H₁₇N), the expected exact mass would be precisely measured to confirm its elemental composition.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. This involves isolating the parent ion, inducing fragmentation through collision with an inert gas, and analyzing the resulting fragment ions. For compounds containing a pyrrolidine ring, a characteristic and often dominant fragmentation pathway is the neutral loss of the pyrrolidine moiety. researchgate.netojp.gov
The proposed fragmentation for protonated 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] would likely proceed as follows:
The parent ion [C₁₃H₁₈N]⁺ at m/z 188.14 is formed.
A retro-Diels-Alder or related ring-opening of the pyrrolidine occurs, followed by the neutral loss of pyrrolidine (mass 71 Da), leading to the formation of a stable tetralone-derived cation at m/z 117.
Subsequent fragmentation of the remaining naphthalene-derived fragment would follow pathways typical for naphthalenic structures. researchgate.net
Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of [C₁₃H₁₇N+H]⁺
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism, Optical Rotatory Dispersion)
The spirocyclic nature of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] results in a chiral center at the spiro-carbon atom (C1). This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample.
These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions within the molecule's chromophores. nih.gov For 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], the naphthalene portion of the molecule contains the primary chromophore. The two enantiomers will produce mirror-image CD spectra, making this technique a powerful tool for enantiomeric differentiation and quantification of enantiomeric excess.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov An ORD curve for a chiral compound will exhibit a characteristic shape, particularly in the region of an absorption band, which is also referred to as a Cotton effect. nih.gov Similar to CD, the ORD curves for the two enantiomers of the spiro-compound would be mirror images of each other.
While specific experimental CD and ORD data for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] are not extensively reported in the literature, the principles of these techniques confirm their applicability for its stereochemical analysis. The sign and magnitude of the observed Cotton effects could be correlated with the absolute configuration of the spiro center, often through comparison with theoretical calculations or data from structurally analogous compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Motif Validation
The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. Together, they provide complementary information about the molecular structure.
The expected characteristic vibrational frequencies for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] can be inferred from data on related structural motifs. For instance, the IR spectrum of a spiro-pyrrolidine derivative would be expected to show a characteristic N-H stretching vibration. nih.gov Similarly, analyses of compounds containing the dihydronaphthalene moiety provide expected frequencies for aromatic and aliphatic C-H bonds, as well as C=C stretching vibrations within the aromatic ring. nih.govnist.gov
A table of expected vibrational frequencies for the key functional groups in 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], based on data from analogous compounds, is presented below.
| Functional Group/Structural Motif | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source Reference(s) |
| Pyrrolidine N-H | Stretching | 3453 - 3097 | nih.gov |
| Aromatic C-H (Naphthalene) | Stretching | 3080 - 3026 | beilstein-archives.orgresearchgate.net |
| Aliphatic C-H (Dihydro-portion) | Stretching | 2975 | researchgate.net |
| Aromatic C=C (Naphthalene) | Stretching | 1618 - 1592 | beilstein-archives.orgresearchgate.net |
This interactive data table summarizes the key vibrational frequencies used to confirm the structure of the target compound.
The presence of absorption bands in these specific regions in an experimental IR or Raman spectrum would provide strong evidence for the successful synthesis and structural integrity of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]. For example, a peak in the 3100-3500 cm⁻¹ range would indicate the N-H group of the pyrrolidine ring, while multiple sharp peaks around 3000-3100 cm⁻¹ and 1600 cm⁻¹ would confirm the aromatic naphthalene system. The aliphatic C-H stretching bands below 3000 cm⁻¹ would validate the hydrogenated part of the naphthalene ring.
Reactivity and Derivatization Chemistry of 3,4 Dihydro 2h Spiro Naphthalene 1,3 Pyrrolidine
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is the most readily accessible and reactive site for introducing molecular diversity. Its nucleophilic character facilitates a wide range of chemical transformations, including acylation, alkylation, and the introduction of various heterocyclic systems.
Acylation and Alkylation Reactions for Scaffold Diversification
The nitrogen atom of the pyrrolidine ring can be readily acylated or alkylated to introduce a variety of functional groups, which can significantly impact the compound's biological activity and physical properties.
Acylation reactions are typically performed using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This transformation is valuable for introducing carbonyl functionalities and for modulating the electronic properties of the nitrogen atom. For instance, reaction with various substituted benzoyl chlorides can introduce a range of aryl groups, providing a means to probe structure-activity relationships.
Alkylation reactions introduce alkyl substituents on the pyrrolidine nitrogen, thereby altering the steric and lipophilic properties of the molecule. This can be achieved through reaction with alkyl halides or via reductive amination. Reductive amination, which involves the reaction of the spiro-pyrrolidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, is a particularly versatile method for introducing a wide array of alkyl and substituted alkyl groups. The N-methyl derivative of a similar spiro[tetralin-2,2'-pyrrolidine] has been synthesized, demonstrating the feasibility of N-alkylation on this scaffold. nih.gov
| Reagent Class | Reaction Type | Functional Group Introduced |
| Acyl Halides | Acylation | Amide |
| Alkyl Halides | Alkylation | Tertiary Amine |
| Aldehydes/Ketones | Reductive Amination | Tertiary Amine |
Introduction of Heterocyclic Moieties via Nitrogen Functionalization
The pyrrolidine nitrogen can also serve as a point of attachment for various heterocyclic rings, a common strategy in drug discovery to introduce functionalities that can interact with specific biological targets or to modify the pharmacokinetic profile of the parent molecule. This can be achieved through several synthetic methods, including nucleophilic substitution reactions with halo-substituted heterocycles or through multi-component reactions. While specific examples for the direct attachment of heterocycles to the nitrogen of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] are not extensively documented in readily available literature, the general reactivity of secondary amines suggests that such transformations are highly feasible.
Chemical Transformations on the Dihydronaphthalene Moiety
The dihydronaphthalene portion of the molecule provides additional opportunities for chemical modification, both at the aromatic ring and the dihydroaromatic system.
Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring (if applicable)
The aromatic ring of the dihydronaphthalene moiety is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The position of substitution will be directed by the existing substituents on the ring. For instance, in analogues containing a methoxy (B1213986) group on the aromatic ring, this electron-donating group would activate the ring and direct incoming electrophiles to the ortho and para positions. chemicalbook.com
Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be carried out with elemental halogens in the presence of a Lewis acid catalyst. Friedel-Crafts acylation and alkylation allow for the introduction of acyl and alkyl groups, respectively, using the appropriate acyl or alkyl halide and a Lewis acid catalyst. These reactions provide a means to introduce a wide range of functional groups onto the aromatic core, which can be further elaborated.
| Reaction | Reagents | Functional Group Introduced |
| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Halogenation | X₂/FeX₃ (X = Cl, Br) | Halogen (-X) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl (-COR) |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkyl (-R) |
Modification of the Dihydroaromatic System
A more common approach for modifying this part of the molecule involves reactions at the benzylic positions. For instance, enamines of tetralones, which are structurally related to the dihydronaphthalene moiety, are known to undergo various reactions. rsc.orgmasterorganicchemistry.comlibretexts.org The reactivity of the dihydroaromatic system can be influenced by the substituents present on the ring.
Reactions at the Spiro Carbon Center
The spiro carbon atom is a quaternary, non-protonated carbon, which is sterically hindered and generally unreactive towards most chemical transformations. Direct functionalization at this center is challenging and not a common strategy for the derivatization of this class of compounds. The stability of the spirocyclic junction is a key feature of this molecular architecture, and any reaction targeting this position would likely require harsh conditions and could lead to rearrangement or decomposition of the molecule. Therefore, the derivatization of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is primarily focused on the more accessible and reactive sites on the pyrrolidine and dihydronaphthalene moieties.
Stereoselective Transformations at the Quaternary Spirocarbon
The quaternary spirocarbon of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] framework is a key stereocenter, and the control of its configuration is of significant interest in asymmetric synthesis. While many synthetic efforts focus on establishing this stereocenter during the initial construction of the spirocycle, typically through diastereoselective or enantioselective 1,3-dipolar cycloaddition reactions, post-synthetic modifications that directly influence this center are less common but conceptually important.
Research into related spiro-pyrrolidine systems has demonstrated that the inherent chirality of the scaffold can direct the stereochemical outcome of further transformations. For instance, in the synthesis of complex spiro-pyrrolidine derivatives, the existing stereocenters within the pyrrolidine ring, often derived from natural amino acids like proline, can influence the facial selectivity of reactions on adjacent functionalities.
While specific studies on stereoselective transformations at the spirocarbon of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] itself are not extensively documented in the literature, the principles of asymmetric induction suggest that chiral auxiliaries or catalysts could be employed to achieve stereocontrol in derivatization reactions. The steric hindrance around the quaternary center, however, presents a significant challenge for such transformations.
The diastereoselective synthesis of related spiro-pyrrolidine systems often yields a mixture of diastereomers, with the ratio being dependent on the reaction conditions. For example, in the multicomponent synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives, the diastereomeric ratio was found to be sensitive to temperature, with lower temperatures favoring higher diastereoselectivity. ua.es This highlights the thermodynamic and kinetic factors that govern the formation and, potentially, the equilibration of stereoisomers in these systems.
Table 1: Effect of Temperature on Diastereoselectivity in a Spiro-pyrrolidine Synthesis ua.es
| Entry | Temperature (°C) | Time (h) | Diastereomeric Ratio | Yield (%) |
| 1 | 120 | 17 | 2:1 | 88 |
| 2 | 50 | 17 | 3:1 | - |
| 3 | Room Temp | 24 | >95:5 | - |
This table is based on data for a related spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} system and is presented to illustrate the principle of stereocontrol in spiro-pyrrolidine synthesis.
Ring-Opening or Rearrangement Pathways Under Specific Conditions
The spirocyclic framework of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is generally stable under standard conditions. However, under specific energetic inputs or in the presence of certain reagents, ring-opening or rearrangement reactions can be induced, providing pathways to novel molecular architectures.
One notable pathway for the rearrangement of spiro-pyrrolidine systems, particularly in the context of natural product chemistry, is the retro-Mannich reaction. In spirooxindole alkaloids, which feature a spiro-pyrrolidine fused to an oxindole (B195798) core, isomerization at the spiro center has been observed to proceed through a ring-opened intermediate via a retro-Mannich mechanism. nih.gov This process involves the cleavage of a carbon-carbon bond connected to the nitrogen of the pyrrolidine ring, leading to an iminium ion intermediate that can then re-cyclize. While this has been primarily studied in spirooxindoles, it suggests a potential reactivity pathway for other spiro-pyrrolidine compounds under appropriate conditions, such as acid or base catalysis.
A tandem intramolecular photocycloaddition-retro-Mannich (TIPCARM) process has also been developed as a route to spiro[pyrrolidine-3,3'-oxindoles]. Current time information in Le Flore County, US. This reaction involves an initial [2+2] photocycloaddition, followed by a spontaneous retro-Mannich fission of the resulting cyclobutane (B1203170) to produce a spiropyrrolidine intermediate. This intermediate can then undergo a second retro-Mannich fragmentation, demonstrating the utility of this ring-opening reaction in synthetic strategies. Current time information in Le Flore County, US.
Development of Novel Reaction Pathways for Scaffold Expansion
The expansion of the 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] scaffold into more complex polycyclic systems is an active area of research, aimed at generating novel chemical entities with potential biological activity. Several strategies have been explored for the expansion of pyrrolidine and spirocyclic systems.
One innovative approach for the expansion of the pyrrolidine ring is through skeletal editing via nitrogen-atom insertion. A recently developed method allows for the direct conversion of pyrrolidine rings into tetrahydropyridazine scaffolds under mild conditions using O-diphenylphosphinyl hydroxylamine. nih.gov This reaction proceeds by inserting a nitrogen atom into the pyrrolidine ring, thus expanding the five-membered ring to a six-membered one. Such a strategy could be applied to 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] to generate novel spiro[naphthalene-piperidazine] derivatives. Further manipulation of the resulting tetrahydropyridazine can lead to saturated piperidazines or aromatic pyridazines, significantly diversifying the molecular scaffold. nih.gov
Another strategy for scaffold expansion involves the functionalization of the spiro-pyrrolidine core with reactive handles that can then participate in subsequent ring-forming reactions. For instance, introducing allylic substituents onto the pyrrolidine ring allows for ring-closing metathesis (RCM) reactions. The synthesis of a complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} system demonstrated the use of an allylic group which could then undergo RCM with another double bond in the molecule to form a new condensed ring, resulting in a sophisticated spirotricyclic architecture. ua.es
Furthermore, ring expansion reactions of spirocyclopropanes have been shown to be a viable method for accessing spirocyclic compounds. nih.gov While this approach builds the spiro-pyrrolidine ring from a spirocyclopropane precursor, the underlying principle of leveraging ring strain to drive the formation of larger rings could inspire new strategies for expanding the pre-formed spiro[naphthalene-pyrrolidine] scaffold.
Computational and Theoretical Investigations of 3,4 Dihydro 2h Spiro Naphthalene 1,3 Pyrrolidine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to characterizing the electronic nature of the spiro[naphthalene-pyrrolidine] scaffold. These methods elucidate how electrons are distributed within the molecule, which is key to understanding its reactivity and potential interactions with other chemical species.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of spirocyclic systems. nih.govscirp.org By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a full geometry optimization of the 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] molecule can be performed in the gas phase or in solution. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. ssrn.com
A key outcome of DFT calculations is the determination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgssrn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For spirocyclic compounds, DFT calculations can reveal the distribution of these orbitals. In analogous naphthalene-based structures, the HOMO is often localized on the electron-rich aromatic naphthalene (B1677914) ring, while the LUMO may be distributed across other parts of the molecule. mdpi.com This information helps predict sites susceptible to electrophilic or nucleophilic attack. Various electronic properties and chemical reactivity descriptors can be derived from the HOMO and LUMO energies, as shown in the table below. nih.govscirp.org
Table 1: Key Electronic Properties Derived from DFT Calculations
| Property | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to charge transfer. scirp.org |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |
This table outlines the theoretical descriptors used to quantify the electronic properties of molecules based on Frontier Molecular Orbital energies.
To gain a more detailed picture of bonding and electron distribution, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often performed on the DFT-optimized geometry. nih.gov
QTAIM , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. nih.gov This approach provides a rigorous definition of chemical bonds and characterizes their nature based on the properties at the bond critical point (BCP)—the point of minimum electron density between two bonded atoms. nih.govresearchgate.net Key properties at the BCP include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For covalent bonds, one typically finds a high ρ(r) and a negative ∇²ρ(r), indicating charge concentration. QTAIM can precisely characterize the C-C, C-N, and C-H bonds within the spiro[naphthalene-pyrrolidine] framework, offering insights into bond strength and type. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is not static. The molecule can exist in various spatial arrangements, or conformations, due to rotations around single bonds. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.
Conformational analysis aims to identify all stable conformations (energy minima) and the energy barriers for converting between them. For the spiro[naphthalene-pyrrolidine] molecule, the flexibility primarily resides in the non-aromatic rings: the dihydronaphthalene and the pyrrolidine (B122466) rings.
The dihydronaphthalene portion, derived from α-tetralone, can adopt different conformations such as a half-chair or an envelope form. rsc.org Similarly, the pyrrolidine ring is not planar and typically exists in an envelope or twisted conformation. Computational methods can systematically explore the potential energy surface of the molecule by rotating dihedral angles to map out the conformational landscape. This exploration identifies the lowest energy conformers, which are the most likely to be populated at room temperature. nih.gov
While the molecule has flexible parts, the spirocyclic fusion itself introduces significant conformational rigidity. The shared spiro carbon atom locks the two rings together in a perpendicular orientation, restricting their relative movement. This rigidity is a defining feature of spiro compounds and has important implications for their ability to bind to biological targets. nih.gov
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior and flexibility of the molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. rsc.orgarxiv.org By simulating the molecule in a solvent environment (e.g., water or ethanol) at a given temperature, researchers can observe its conformational changes, flexibility, and interactions with solvent molecules in real-time, providing a more realistic picture of its behavior in solution. rsc.orgarxiv.org
Theoretical Elucidation of Reaction Mechanisms for Synthetic Routes
Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. The most common synthetic route to spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. wikipedia.orgorganic-chemistry.org
In the case of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], this typically involves the reaction between an azomethine ylide and a dipolarophile. The azomethine ylide is generated in situ from the condensation of α-tetralone and an amino acid like sarcosine (B1681465). This ylide, a 1,3-dipole, then reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted [3+2] cycloaddition to form the five-membered pyrrolidine ring. organic-chemistry.orgnih.gov
Theoretical studies using DFT can elucidate this mechanism by:
Modeling the Reactants: Calculating the structures and FMO energies (HOMO and LUMO) of the azomethine ylide and the dipolarophile.
Locating the Transition State (TS): Identifying the high-energy transition state structure that connects the reactants to the product. The energy of the TS determines the activation energy and, therefore, the rate of the reaction.
Analyzing the Reaction Pathway: Mapping the entire reaction coordinate to confirm that the located TS smoothly connects reactants and products.
Frontier Molecular Orbital (FMO) theory is particularly useful for explaining the regioselectivity and reactivity of 1,3-dipolar cycloadditions. nih.gov The reaction is governed by the interaction between the HOMO of one component and the LUMO of the other. Depending on the relative energies of the FMOs, the reaction can be classified as normal or inverse electron-demand. nih.gov By analyzing the orbital coefficients and energies, computational models can predict which regio- and stereoisomer is favored, providing a theoretical basis for the experimental outcomes. organic-chemistry.orgnih.gov
Table of Compound Names
| Compound Name |
|---|
| 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] |
| α-tetralone |
Transition State Identification and Energy Barrier Calculations
The synthesis of the spiropyrrolidine core, often achieved through 1,3-dipolar cycloaddition reactions, involves the formation of new stereocenters and complex three-dimensional structures. Understanding the mechanism of these reactions is crucial for optimizing conditions and predicting outcomes. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction, identify transition states (TS), and calculate the associated energy barriers.
For instance, in analogous [3+2] cycloaddition reactions, DFT calculations are used to locate the transition state structures connecting the reactants (e.g., an azomethine ylide and a dipolarophile) to the spirocyclic product. acs.org The geometry of the TS provides a snapshot of the bond-forming process. Subsequent frequency calculations are performed to verify that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. chemrevlett.com
The activation energy (ΔE‡) is determined by the energy difference between the transition state and the initial reactants. chemrevlett.comresearchgate.net A lower energy barrier indicates a kinetically more favorable reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and the desired product on the reaction pathway. chemrevlett.com These computational studies have shown that many such cycloadditions proceed through a concerted, asynchronous mechanism, where the new chemical bonds are formed in a single step but not to the same extent at the transition state. acs.org
Table 1: Representative Calculated Energy Barriers for Analogous Cycloaddition Reactions This table presents illustrative data from computational studies on related heterocyclic syntheses to demonstrate the typical outputs of such analyses.
| Reaction Type | Reactants | Method/Basis Set | Calculated Activation Energy (ΔG‡, kcal/mol) |
| [3+2] Cycloaddition | Enaminone + Sulfonyl Azide | M06-2X/6-311+G(d,p) | 16.1 |
| [3+2] Cycloaddition | Diazomethane + Alkene | B3LYP/6-311G(d,p) | 25.9 |
| Diels-Alder | Naphthalene + C2H4 | M06-2X/6-311G(d,p) | 29.8 |
Note: Data are illustrative and sourced from studies on analogous reaction types to provide context for the methodologies used. acs.orgchemrevlett.comresearchgate.net
Origin of Regio- and Stereoselectivity in Spiroannulation
The synthesis of spiro[naphthalene-pyrrolidine] scaffolds via multicomponent reactions, particularly 1,3-dipolar cycloadditions, is often characterized by high levels of regioselectivity and stereoselectivity. researchgate.netrsc.orgnih.govnih.gov This means that out of several possible isomers, one is predominantly or exclusively formed. Computational chemistry is instrumental in explaining the origins of this selectivity.
The regioselectivity—the specific orientation in which the dipole and dipolarophile combine—can be rationalized by comparing the activation energies of the different possible transition states. acs.orgresearchgate.net For example, in the cycloaddition leading to a spiropyrrolidine, two different regioisomeric products are often possible. DFT calculations can model the transition states for both pathways, and the pathway with the lower energy barrier will be the kinetically favored one, corresponding to the experimentally observed product. acs.orgresearchgate.net
Similarly, the origin of stereoselectivity (e.g., the preference for an endo or exo adduct) is investigated by calculating the energies of the diastereomeric transition states. ua.es The difference in steric hindrance and secondary orbital interactions in the endo and exo transition state geometries leads to a difference in their relative energies. The stereoisomer formed via the lower-energy transition state will be the major product. This approach allows chemists to understand and predict the three-dimensional structure of the resulting spiro compound with high accuracy. rsc.orgnih.gov
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Quantum-chemical calculations are a valuable tool for structure verification. After a spiro compound has been synthesized, its structure is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can predict these spectroscopic parameters with a high degree of accuracy, providing a powerful method for correlating theoretical structures with experimental data.
For closely related spiro[naphthalene] systems, researchers have successfully used DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to optimize the molecular geometry of the synthesized compound. researchgate.net Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic shielding values, which are then converted into NMR chemical shifts (δ). researchgate.net
These calculated shifts can be compared directly with the experimental ¹H and ¹³C NMR spectra. A strong correlation between the predicted and measured values provides robust confirmation of the proposed chemical structure, including the specific regiochemistry and stereochemistry of the spiro center. researchgate.net Discrepancies between calculated and experimental values can help identify incorrect structural assignments.
Table 2: Example Correlation of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Related 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| C-2' | 29.8 | 30.6 | 0.8 |
| C-3' | 22.9 | 23.5 | 0.6 |
| C-4' | 35.1 | 35.9 | 0.8 |
| C-4a' | 134.1 | 135.0 | 0.9 |
| C-5 | 178.1 | 177.5 | -0.6 |
| C-spiro | 63.2 | 64.1 | 0.9 |
Source: Adapted from studies on analogous spiro[naphthalene] systems to illustrate the methodology. researchgate.net
Molecular Modeling of Interactions with Receptor Models and Protein Binding Site Analysis
The rigid, three-dimensional structure of the spiro[naphthalene-pyrrolidine] scaffold makes it an attractive framework in medicinal chemistry for designing ligands that can bind to biological targets like proteins and enzymes. nih.govresearchgate.net Molecular modeling techniques are essential for analyzing these potential interactions, focusing on the structural complementarity between the spiro compound and the protein's binding site.
These studies analyze how the shape and electronic properties of the ligand fit into the target's active site. Key interaction types that are evaluated include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. The naphthalene moiety often participates in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), while the pyrrolidine ring, particularly if substituted, can form crucial hydrogen bonds or ionic interactions. nih.gov
In Silico Docking Studies to Model Chemical Recognition
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method models the process of chemical recognition by placing the spiro compound into the active site of a protein and calculating a "docking score," which estimates the binding affinity.
In a typical docking study, a library of derivatives based on the 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] scaffold would be generated. These molecules are then docked into the crystal structure of a target protein (e.g., an enzyme or receptor). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to rank them. mdpi.com The results can identify which derivatives are most likely to be active and provide a model of the binding pose, which can guide the design of more potent compounds. For example, docking studies on related spiro[naphthalene] derivatives have been used to predict their binding to targets like the COVID-19 main protease and various enzymes. researchgate.net
Computational Assessment of Key Binding Motifs
Following a docking simulation, the most favorable ligand-protein complexes are analyzed to identify key binding motifs—the specific pattern of interactions responsible for molecular recognition and binding affinity. This analysis reveals precisely which amino acid residues in the protein's active site are interacting with the ligand and the nature of these interactions.
For instance, analysis of a docked spiro[naphthalene-pyrrolidine] derivative might reveal that the nitrogen atom on the pyrrolidine ring acts as a hydrogen bond acceptor with a serine or threonine residue. nih.gov Simultaneously, the aromatic naphthalene ring might be positioned in a hydrophobic pocket, making van der Waals contacts and a π-π stacking interaction with a phenylalanine residue. These specific, recurring interaction patterns are the key binding motifs. Identifying these motifs is crucial for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications enhance binding affinity while others diminish it. researchgate.net
The Role of 3,4 Dihydro 2h Spiro Naphthalene 1,3 Pyrrolidine As a Versatile Chemical Scaffold and Building Block
Design Principles for Novel Spirocyclic Architectures in Organic Synthesis
The synthesis of spirocycles is a considerable challenge for organic chemists due to their inherent structural complexity and conformational rigidity. However, their unique properties have driven the development of elegant synthetic strategies. Key approaches for constructing spirocyclic frameworks include intramolecular substitution, metal-catalyzed cyclizations, radical cyclizations, rearrangements, and cycloaddition reactions. Multicomponent domino reactions, in particular, have emerged as efficient methods for assembling these complex structures, often with high yields and stereoselectivity. The spiro[naphthalene-pyrrolidine] core, for instance, can be synthesized through methods like the [3+2] cycloaddition of azomethine ylides, which offers a powerful route to highly functionalized heterocyclic scaffolds.
A primary advantage of spirocyclic scaffolds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] is their ability to explore three-dimensional chemical space more effectively than their "flat," sp²-hybridized counterparts. The central sp³-hybridized spiro-carbon atom forces the two constituent rings into perpendicular orientations, creating a rigid, well-defined 3D structure. This inherent three-dimensionality is crucial in drug discovery, as it can lead to improved physicochemical properties, such as increased solubility, and offers new ways for molecules to interact with complex biological targets.
The conformational rigidity of the scaffold strongly influences the dimensionality of the final product. This rigidity can minimize the conformational entropy penalty upon binding to a protein target, potentially leading to higher binding affinity. The 3D nature of these molecules can be quantified using shape-based descriptors like the Principal Moments of Inertia (PMI) and Plane of Best Fit (PBF) scores, which confirm that such scaffolds occupy unique regions of chemical space compared to traditional, flatter fragment libraries.
| Scaffold Type | Key Structural Feature | Typical PBF Score Range | Typical PMI (NPR1+NPR2) Score Range | Implication for Molecular Diversity |
|---|---|---|---|---|
| Acyclic/Flexible | Free bond rotation | Low to Medium | Low to Medium | Can access 3D conformations but often at a higher energy cost. |
| "Flat" Aromatic (e.g., Naphthalene) | Predominantly sp² carbons | Low | Low | Limited exploration of 3D space, leading to suboptimal topological properties. |
| Spirocyclic (e.g., Spiro[naphthalene-pyrrolidine]) | sp³ spiro-atom | High (≥ 0.6) | High (≥ 1.07) | Excellent 3D coverage, providing novel vectors for substituent placement and improved target interaction. |
Note: PBF (Plane of Best Fit) and PMI (Principal Moments of Inertia; NPR = Normalized Principal Moment Ratios) are computational metrics used to quantify the three-dimensionality of a molecule. Higher scores indicate greater 3D character.
Spiroheterocyclic motifs are integral components of numerous natural products and approved drugs, often contributing significantly to their biological activity. The spirooxindole framework, a related structure, is found in a variety of alkaloids with potent anti-tumor properties. While natural products containing the specific 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] core are not widely documented, both the naphthalene (B1677914) and pyrrolidine (B122466) moieties are present in many biologically active natural products.
Therefore, the spiro[naphthalene-pyrrolidine] scaffold serves as a valuable building block for creating analogues of complex natural products. Its rigid, stereochemically defined structure allows chemists to mimic the spatial arrangement of functional groups found in natural products, facilitating the synthesis of simplified analogues for biological evaluation and medicinal chemistry programs.
Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research
The systematic modification, or derivatization, of a core scaffold is fundamental to understanding the structure-activity relationship (SAR) of a compound series. The spiro[naphthalene-pyrrolidine] skeleton is an excellent platform for such studies. Its rigid nature ensures that changes in biological activity can be more directly attributed to the modification of specific functional groups rather than to unpredictable conformational changes. The diverse substitution patterns possible on both the naphthalene and pyrrolidine rings allow for a thorough investigation of how different substituents impact target binding and biological function.
In modern drug discovery, the rational design of compound libraries is essential for efficiently screening for new therapeutic agents. The 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] core is an ideal starting point for creating focused ligand libraries. Its well-defined 3D structure allows for the precise placement of various functional groups (vectors) into different regions of space.
By employing combinatorial chemistry techniques, a large number of derivatives can be synthesized from this central scaffold. For example, the pyrrolidine nitrogen can be functionalized with a wide range of substituents, while the aromatic naphthalene ring can be modified at several positions. This approach generates a library of compounds that systematically explores the chemical space around the core scaffold, increasing the probability of identifying a "hit" that interacts favorably with a specific biological target, such as an enzyme or receptor.
Molecular recognition, the specific interaction between a ligand and its biological target, is highly dependent on the 3D arrangement of atoms and functional groups. The spiro[naphthalene-pyrrolidine] scaffold offers multiple avenues for modulating these interactions.
Stereochemistry: The spiro-carbon atom is a chiral center, meaning the scaffold exists as a pair of enantiomers. Furthermore, additional stereocenters can be present on the pyrrolidine ring. It is well-established that different stereoisomers of a molecule can exhibit vastly different biological activities because biological targets, like proteins, are themselves chiral. The synthesis of stereochemically pure spiro[naphthalene-pyrrolidine] derivatives is therefore crucial for dissecting their specific interactions with enantioselective proteins.
Substitution Patterns: The introduction of different substituents onto the scaffold allows for the fine-tuning of its properties to optimize molecular recognition. Adding hydrogen bond donors or acceptors, hydrophobic groups, or charged moieties can dramatically alter binding affinity and selectivity. For instance, modifying the substitution pattern on the naphthalene ring can influence π-π stacking interactions with aromatic residues in a protein's binding pocket, while changes to the pyrrolidine ring can affect salt-bridge formation or hydrogen bonding.
| Modification Site | Type of Substituent (R-group) | Potential Interaction Probed | Desired Outcome in SAR Study |
|---|---|---|---|
| Pyrrolidine Nitrogen (N-H) | Alkyl chains, Aryl groups, Amides | Hydrophobic interactions, Steric tolerance | Define the size and nature of the binding pocket. |
| Naphthalene Ring (Ar-H) | -OH, -NH₂, -COOH | Hydrogen bonding, Ionic interactions | Identify key polar contacts for improving binding affinity. |
| -Cl, -F, -CF₃ | Halogen bonding, Hydrophobic interactions | Modulate electronic properties and metabolic stability. | |
| Pyrrolidine Ring (C-H) | -OH, -CH₃ | Stereospecific interactions, Hydrophobic contacts | Determine the influence of stereochemistry on biological activity. |
Potential in Materials Science and Optoelectronics
While the primary focus for scaffolds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] has been in medicinal chemistry and organic synthesis, spirocyclic compounds, in general, possess properties that make them interesting for materials science. The rigid, non-coplanar structure imparted by the spiro-center can be advantageous in designing materials for optoelectronic applications. This architecture can effectively disrupt intermolecular π-π stacking, which is often responsible for aggregation-caused quenching of fluorescence in solid-state materials. Although specific research on 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] for these purposes is not extensively reported, the structural motif holds theoretical potential for applications such as host materials in organic light-emitting diodes (OLEDs) or as components in other advanced functional materials where control of morphology and intermolecular interactions is key.
Incorporation into Functional Materials with Unique Optical Properties
The inherent photophysical properties of the naphthalene core, combined with the structural rigidity of the spiro[naphthalene-pyrrolidine] scaffold, make it an attractive building block for the development of novel functional materials with unique optical characteristics. Naphthalene derivatives are known for their fluorescence, and incorporating this moiety into a rigid spirocyclic system can enhance these properties by reducing non-radiative decay pathways that are often caused by molecular vibrations and rotations in more flexible molecules.
While detailed studies on the specific optical properties of materials based on the parent 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] are not extensively documented, research on related spiro-compounds and naphthalene derivatives provides strong evidence for their potential in this area. The rigid nature of the spirocyclic junction helps to maintain a well-defined spatial orientation of the naphthalene chromophore, which can lead to improved quantum yields and photostability.
The general strategy involves the chemical modification of the core spiro[naphthalene-pyrrolidine] scaffold to introduce functional groups that can tune the electronic and photophysical properties. For instance, the attachment of electron-donating or electron-withdrawing groups to the naphthalene ring can shift the absorption and emission wavelengths, allowing for the creation of materials that fluoresce across the visible spectrum.
The table below illustrates hypothetical modifications to the 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] scaffold and their potential impact on its optical properties, based on established principles of dye chemistry.
| Modification to Scaffold | Potential Impact on Optical Properties |
| Introduction of an electron-donating group (e.g., -OCH3, -N(CH3)2) on the naphthalene ring. | Red-shift in absorption and emission spectra (bathochromic shift), potentially increasing the fluorescence wavelength. |
| Introduction of an electron-withdrawing group (e.g., -NO2, -CN) on the naphthalene ring. | Blue-shift in absorption and emission spectra (hypsochromic shift), potentially decreasing the fluorescence wavelength. |
| Extension of the π-conjugated system of the naphthalene ring. | Significant red-shift in absorption and emission, potentially leading to materials that are active in the near-infrared region. |
| Attachment of the scaffold to a polymer backbone. | Creation of fluorescent polymers with good processability and film-forming properties for applications in organic light-emitting diodes (OLEDs) and sensors. |
Design of Rigid Scaffolds for Suppressing Molecular Interactions
The spirocyclic nature of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] results in a conformationally constrained structure. This rigidity is a highly desirable feature in the design of molecules where precise control over the spatial arrangement of functional groups is crucial. By "locking" the conformation of the molecule, the spiro scaffold can suppress unwanted intramolecular and intermolecular interactions, leading to more predictable molecular behavior.
In the field of medicinal chemistry and drug design, conformational flexibility of a molecule can be a significant hurdle, as it may lead to binding with multiple biological targets, resulting in off-target effects. The use of rigid scaffolds like spiro[naphthalene-pyrrolidine] can help to overcome this challenge. By pre-organizing the pharmacophoric groups in a specific orientation that is optimal for binding to the desired biological target, the entropic penalty of binding is reduced, which can lead to higher affinity and selectivity.
A review of the applications of the pyrrolidine scaffold in drug discovery highlights that, unlike more flexible pyrrolidine structures, spiro-pyrrolidine molecules possess rigid conformations that facilitate their incorporation into complex biological macromolecules. nih.gov This rigidity is key to ensuring a well-defined three-dimensional structure, which is essential for specific molecular recognition events.
The table below outlines the advantages of using the rigid 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] scaffold in suppressing molecular interactions for various applications.
| Application Area | Advantage of the Rigid Scaffold |
| Drug Design | Pre-organizes pharmacophores in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity for the target receptor or enzyme. |
| Supramolecular Chemistry | Provides a well-defined building block for the construction of complex host-guest systems with predictable binding geometries. |
| Materials Science | In the solid state, the rigidity of the scaffold can prevent close packing and π-π stacking of chromophores, which can otherwise lead to fluorescence quenching. |
| Asymmetric Catalysis | When used as a chiral ligand, the rigid backbone can create a well-defined chiral environment around a metal center, leading to higher enantioselectivity in catalytic reactions. |
By serving as a rigid and predictable building block, the 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] scaffold offers a powerful tool for chemists to design and synthesize novel molecules with tailored properties, from advanced functional materials to highly specific therapeutic agents.
Future Directions and Emerging Research Opportunities
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. Future research on spiro[naphthalene-1,3'-pyrrolidine] derivatives will likely prioritize the development of sustainable and atom-economical synthetic routes. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and maximizing the incorporation of all starting materials into the final product.
One promising approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents. For instance, one-pot, three-component domino reactions have been successfully employed for the synthesis of novel polycyclic pyrrolidine-fused spirooxindoles in an ethanol-water mixture at room temperature, eliminating the need for toxic solvents and column chromatography. nih.gov Such methodologies are not only eco-friendly but also offer high yields and operational simplicity. nih.gov The development of catalyst-free reactions or the use of reusable, heterogeneous catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, further contributes to the green synthesis of spiro-pyrrolidine derivatives. rsc.orgrsc.org These catalysts can be easily recovered and reused without a significant loss of activity, making the process more sustainable and cost-effective. rsc.orgrsc.org
Mechanochemical synthesis and the use of aqueous media are other green chemistry techniques being explored for the synthesis of spiro[indole-pyrrolidine] derivatives. mdpi.comnih.gov These methods can lead to faster reaction times, higher efficiency, and simpler workup procedures compared to traditional techniques. mdpi.com The only byproducts in some highly atom-economic 1,3-dipolar cycloaddition reactions are water and carbon dioxide, leading to atom economies greater than 90%. asianpubs.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| One-Pot, Three-Component Domino Reaction | Catalyst-free, Room temperature, EtOH–H₂O solvent | Eco-friendly, High yields, Simple purification | nih.gov |
| Heterogeneous Catalysis | Use of reusable magnetic nanorods (e.g., MCCFe₂O₄@L-proline) | High diastereoselectivity, Easy catalyst recovery, Reusability | rsc.orgrsc.org |
| Aqueous and Mechanochemical Synthesis | Solvent-free or water as solvent, Ambient temperature | Short reaction times, Experimental simplicity, Excellent yields | mdpi.comnih.gov |
| Atom-Economical 1,3-Dipolar Cycloaddition | Generation of only water and carbon dioxide as byproducts | High atom economy (>90%), Reduced waste | asianpubs.org |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of the spiro[naphthalene-1,3'-pyrrolidine] chemical space. drugtargetreview.com These technologies enable the rapid generation of large and diverse compound libraries, which is crucial for identifying initial hits and subsequent lead optimization in drug discovery. spirochem.com Parallel synthesis platforms, in both solution and solid-phase formats, allow for the simultaneous creation of numerous derivatives, significantly accelerating the discovery process. spirochem.com
HTE facilitates the efficient screening of multiple reaction parameters to identify the most effective synthetic conditions. spirochem.com This is particularly valuable for optimizing challenging reactions and expanding the range of accessible substrates. drugtargetreview.com The miniaturization of chemical synthesis through automation reduces the consumption of materials and reagents, leading to more cost-effective and sustainable research. drugtargetreview.com Furthermore, automated systems offer more reliable and reproducible experimentation compared to manual methods. drugtargetreview.com The use of flow chemistry, where reagents are continuously pumped through a reactor, can lead to cleaner target molecules and is another area of interest for the synthesis of spiro compounds. cam.ac.ukbeilstein-archives.org
| Technology | Application | Key Benefits | Reference |
|---|---|---|---|
| Parallel Synthesis | Rapid generation of diverse compound libraries | Accelerated hit identification and lead optimization | spirochem.com |
| High-Throughput Experimentation (HTE) | Rapid screening and optimization of reaction conditions | Efficient, cost-effective, time-saving, and enables wider substrate scope | drugtargetreview.comspirochem.com |
| Automated Synthesis | Miniaturization of synthesis and purification | Reduced material consumption, improved reproducibility | drugtargetreview.com |
| Flow Chemistry | Continuous production of target molecules | Cleaner products, potential for scalability | beilstein-archives.org |
Advanced Computational Tools for Predictive Design and Mechanistic Insights
Advanced computational tools, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable for the rational design of novel spiro[naphthalene-1,3'-pyrrolidine] derivatives and for gaining deeper insights into their reaction mechanisms. tandfonline.comiaea.org DFT calculations can be used to establish the geometries and electronic structures of synthesized compounds, helping to confirm experimental findings. iaea.org These computational methods are also employed to study the stereochemical outcomes of reactions, such as 1,3-dipolar cycloadditions, providing a theoretical basis for the observed diastereoselectivity. researchgate.net
By simulating the interaction between potential drug candidates and their biological targets, molecular docking can predict binding affinities and modes of action. tandfonline.com This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted activity. Such predictive modeling can significantly reduce the time and resources required for the discovery of new therapeutic agents. tandfonline.com For example, DFT simulations have been used to validate experimental results and understand the microbicidal and insecticidal activities of spiro-pyrrolidine derivatives. tandfonline.comresearchgate.net
Exploration of Novel Reactivity Patterns for Spiro[naphthalene-1,3'-pyrrolidine] Derivatives
Future research will undoubtedly focus on exploring novel reactivity patterns of the spiro[naphthalene-1,3'-pyrrolidine] scaffold to generate more complex and structurally diverse molecules. A key strategy for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.netmdpi.com By varying the components of this reaction, a wide array of functionalized spiro compounds can be accessed.
For instance, the reaction of azomethine ylides generated from isatins and α-amino acids with electron-deficient exocyclic alkenes is a widely reported method for constructing spiro-pyrrolidine scaffolds. mdpi.com The functionalization of these scaffolds can be further achieved through subsequent reactions. For example, a ring-closing metathesis reaction has been used to create a more complex, spiro-tricyclic architecture from a spiro-cycloadduct precursor. ua.es The development of new multicomponent reactions will also play a crucial role in expanding the accessible chemical space of these compounds. ua.es The inherent three-dimensionality and structural rigidity of the spiro[naphthalene-1,3'-pyrrolidine] core make it an attractive starting point for the synthesis of novel bioactive molecules. mdpi.com
Expanding the Chemical Space of Spiro[naphthalene-1,3'-pyrrolidine] Analogues through Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing lead compounds by modifying their physicochemical properties while maintaining or improving their biological activity. spirochem.com This approach involves substituting a part of a molecule with a bioisostere, a group with similar physical or chemical properties that can impart different pharmacokinetic or toxicological profiles. spirochem.com Applying this strategy to the spiro[naphthalene-1,3'-pyrrolidine] scaffold can lead to the discovery of new analogues with enhanced metabolic stability, improved bioavailability, or novel intellectual property positions. spirochem.com
For example, the naphthalene (B1677914) moiety itself can be considered a bioisostere of a benzene (B151609) ring, potentially improving the chemical and metabolic stability of a molecule while retaining its pharmacological activity. nih.gov By systematically replacing different functional groups on the spiro[naphthalene-1,3'-pyrrolidine] core with various bioisosteres, researchers can fine-tune the properties of these compounds to better suit specific therapeutic applications. This expansion of the chemical space around the core scaffold is essential for developing the next generation of drugs based on this privileged structure. digitellinc.com The fusion of a rigid, non-planar spirocyclic core with hydrophilic components is a strategy expected to enhance the physicochemical and pharmacological properties of the resulting compounds. digitellinc.com
Q & A
Q. What are the common synthetic routes for 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Mannich-type reactions : A three-component reaction using tetralone-derived thioamides, amines, and formaldehyde catalyzed by alcoholic HCl yields spirohexahydropyrimidines .
- Palladium-catalyzed cross-coupling : Boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) react with intermediates under Pd(PPh₃)₄ catalysis to introduce aryl groups .
- Heterocyclization : Pyrrolidine-2,3,5-triones react with bifunctional nucleophiles (e.g., enaminocarbonyl compounds) to form fused heterocycles .
Q. How to characterize the physical and chemical properties of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] derivatives?
Methodological Answer: Key characterization techniques include:
- Chromatography and Spectroscopy : Use GC-MS for purity assessment and IR for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Computational and Experimental Properties :
- XLogP3 : Predicts lipophilicity (e.g., XLogP3 = 2.5 for derivatives with diethylamino substituents) .
- Topological Polar Surface Area (TPSA) : Calculated TPSA values (e.g., 40.6 Ų) indicate hydrogen-bonding potential .
- Experimental Data : Measure boiling points (e.g., 501.2°C at 760 mmHg) and density (1.13 g/cm³) using standard protocols .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
-
Substituent Effects :
-
Stereochemistry : Dextrorotatory enantiomers (e.g., (+)-11a) show higher 5-HT₁ₐ affinity than levorotatory analogs due to spatial compatibility with receptor pockets .
Q. What methodologies resolve contradictions in experimental data for spiro-compound synthesis?
Methodological Answer: Address discrepancies using:
- Factorial Design : Optimize reaction parameters (e.g., temperature, catalyst loading) via a 2³ factorial matrix to identify interactions between variables .
- Statistical Validation : Apply ANOVA to compare yields across multiple trials, isolating factors causing variability (e.g., solvent purity or reagent stoichiometry) .
- Cross-Validation with Crystallography : Confirm product structures via single-crystal X-ray diffraction (e.g., R factor = 0.055 for spiro compounds) to rule out isomerization artifacts .
Q. How to confirm the stereochemistry of spiro compounds using crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 292 K to resolve bond angles and torsion angles .
- Refinement : Refine atomic coordinates with SHELXL-97, achieving mean C–C bond length deviations of ≤0.002 Å .
- Case Study : SCXRD confirmed the (S)-configuration of 1'-[2-(butylethylamino)ethyl]-3,4-dihydro derivatives by resolving the spiro junction geometry (C20–N1–C21–C22 dihedral angle = 112.3°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
